5-Octylthieno[3,2-b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-octylthieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-14-13(16-12)9-10-15-14/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCDKORPLHNARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Electronic Structure and Charge Transport Mechanisms
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thieno[3,2-b]thiophene-based molecules and polymers. nih.gove3s-conferences.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), allow for the prediction of molecular geometries, electronic orbital energies, and band gaps. nih.gov
The planarity of the molecular backbone is a critical factor influencing charge transport in organic semiconductors. DFT calculations are employed to find the optimized, lowest-energy geometry of the molecule. For the parent thieno[3,2-b]thiophene (B52689) core, its fused-ring structure imparts significant rigidity and planarity. ossila.com The addition of the octyl side chain introduces conformational flexibility. DFT studies on related molecules have shown that such alkyl side chains can influence the intermolecular packing and solubility without significantly distorting the planarity of the conjugated core, which is essential for efficient charge transport along the molecular backbone. researchgate.net The geometry of derivatives is often optimized using the B3LYP-D3 functional with a 6-31G(d,p) basis set to account for dispersion forces that are important in conjugated systems. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. nih.gov The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The distribution of these orbitals is also informative; in many thieno[3,2-b]thiophene-based donor-acceptor polymers, the HOMO and LUMO wave functions are well-delocalized along the molecular backbone, which facilitates charge transport. researchgate.net DFT calculations are a primary method for determining these energy levels. researchgate.netmdpi.comcdu.edu.au
The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg). nih.gov This gap is a crucial property for semiconductor materials, as it determines the energy required to excite an electron from the valence band to the conduction band and influences the material's absorption spectrum. semanticscholar.org A smaller band gap is often desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum. semanticscholar.org DFT calculations provide reliable predictions of the band gap, which can be correlated with experimental values obtained from electrochemical measurements or the onset of optical absorption. nih.govsemanticscholar.org For instance, the band gap for a polymer containing a dithieno[3,2-b:2′,3′-d]thiophene (DTT) unit was calculated to be 1.95 eV. semanticscholar.org
| Compound/Polymer Unit | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Computational Method |
|---|---|---|---|---|
| DTT-based copolymer | - | - | 2.46–3.21 | DFT |
| DTT-S,S-O2 based copolymer | - | - | 2.18–2.88 | DFT |
| Polymer with DTT unit (39) | - | - | 2.17 | DFT/Experimental |
| Polymer with DTT unit (41) | - | - | 1.95 | DFT/Experimental |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the excited-state properties of molecules, such as their UV-Vis absorption spectra. semanticscholar.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. semanticscholar.org For conjugated molecules like 5-Octylthieno[3,2-b]thiophene, TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO transition. e3s-conferences.org These calculations are vital for understanding how molecular structure influences color and for designing materials for specific optoelectronic applications, such as solar cells, where broad absorption is necessary. mdpi.com For example, TD-DFT calculations have been used to determine the lowest singlet excitation energies of oligomers based on fluorene and thieno[3,2-b]thiophene. researchgate.net
Advanced Computational Modeling of Solid-State Structure and Charge Transport
While DFT and TD-DFT are excellent for single-molecule properties, understanding the performance of a material in a device requires modeling the solid-state structure and the interactions between molecules.
Simulation of Intermolecular π-π Interactions and Charge Hopping
Theoretical and computational studies have been instrumental in elucidating the intricate relationship between the molecular architecture of this compound and its charge transport characteristics. At the core of these investigations lies the analysis of intermolecular π-π interactions, which govern the packing of molecules in the solid state and facilitate the "hopping" of charge carriers between adjacent molecules.
The introduction of an octyl side-chain to the thieno[3,2-b]thiophene core significantly influences the molecular packing. rsc.org Computational models have shown that the length of such alkyl chains can modulate the arrangement of molecules, leading to either herringbone or π-π stacking configurations. rsc.org In the case of thieno[3,2-b]thiophene derivatives, these packing motifs directly impact the efficiency of charge transport.
Density Functional Theory (DFT) calculations are a powerful tool to probe the electronic properties of these materials. For derivatives of thieno[3,2-b]thiophene, DFT has been employed to calculate key parameters that govern charge transport, including reorganization energy, and electronic coupling between adjacent molecules. nih.govresearchgate.net The reorganization energy (λ) represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge carrier. A lower reorganization energy is generally desirable for efficient charge transport.
Charge hopping, the predominant mechanism of charge transport in many organic semiconductors, is heavily dependent on the spatial overlap of the π-orbitals of neighboring molecules. This overlap is quantified by the transfer integral (t), which is a measure of the electronic coupling. A larger transfer integral facilitates more efficient charge hopping. The rate of charge hopping can be estimated using Marcus theory, which incorporates both the reorganization energy and the transfer integral.
Simulations on various thieno[3,2-b]thiophene derivatives have yielded predicted hole and electron mobilities. nih.gov For example, theoretical investigations on some derivatives have predicted hole mobilities in the range of 0.17 to 0.28 cm²/V·s, underscoring their potential for hole transport applications. nih.gov These computational results are crucial for understanding the structure-property relationships and for guiding the synthesis of new materials with enhanced performance.
The following table summarizes typical calculated electronic properties for thieno[3,2-b]thiophene-based molecules from computational studies, providing a reference for understanding the potential characteristics of this compound.
| Parameter | Representative Calculated Value Range | Significance in Charge Transport |
| Hole Reorganization Energy (λh) | 0.15 - 0.30 eV | Lower values indicate less energy is required for molecular rearrangement upon hole hopping, favoring faster transport. |
| Electron Reorganization Energy (λe) | 0.20 - 0.40 eV | Lower values suggest more efficient electron transport. |
| Transfer Integral (t) | 20 - 100 meV | Higher values signify stronger electronic coupling between molecules, leading to enhanced charge hopping rates. |
| Predicted Hole Mobility (μh) | 0.01 - 1.0 cm²/V·s | A direct measure of the efficiency of positive charge carrier movement through the material. |
| Predicted Electron Mobility (μe) | 0.001 - 0.1 cm²/V·s | A direct measure of the efficiency of negative charge carrier movement through the material. |
Note: The values presented are representative ranges derived from computational studies on various thieno[3,2-b]thiophene derivatives and are intended to provide a general understanding. Specific values for this compound would require dedicated computational analysis.
Advanced Characterization Techniques and Methodologies for 5 Octylthieno 3,2 B Thiophene Based Materials
Electrochemical Characterization
Electrochemical methods are critical for determining the frontier molecular orbital energy levels (HOMO and LUMO) and understanding the redox behavior of 5-Octylthieno[3,2-b]thiophene-based compounds. These parameters are vital for predicting charge injection and transport properties in electronic devices.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of conjugated materials. By measuring the onset potentials for oxidation (Eonsetox) and reduction (Eonsetre), the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are crucial for determining the suitability of the material for use in applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs).
The thieno[3,2-b]thiophene (B52689) moiety is known for its electron-rich nature, which generally leads to relatively low oxidation potentials in the resulting materials. For instance, a polymer incorporating thieno[3,2-b]thiophene as a π-bridging unit exhibited the lowest oxidation potential (1.20 V) compared to polymers with other bridging units like selenophene or 3-hexylthiophene. metu.edu.tr This is attributed to the high electron density and strong electron-donating capability of the thieno[3,2-b]thiophene core. metu.edu.tr
The HOMO and LUMO energy levels are typically calculated from the onset potentials using the following empirical formulas, where the potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (4.8 eV below the vacuum level):
EHOMO = - (Eonsetox + 4.8) eV nih.gov
ELUMO = - (Eonsetre + 4.8) eV nih.gov
In a study of a porphyrin-based small molecule featuring thieno[3,2-b]thiophene side chains (PorTT-T), the onset oxidation potential was found to be 0.57 V, and the onset reduction potential was -0.92 V. nih.gov This led to calculated HOMO and LUMO energy levels of -5.37 eV and -3.88 eV, respectively. nih.gov
| Compound | Eonsetox (V) | Eonsetre (V) | EHOMO (eV) | ELUMO (eV) |
|---|---|---|---|---|
| PorTT-T | 0.57 | -0.92 | -5.37 | -3.88 |
| P1 (Thieno[3,2-b]thiophene-based polymer) | 1.20 | -1.36 (n-doping) | Not specified | Not specified |
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in a material's optical absorption spectrum as a function of its electrochemical potential. This is particularly useful for understanding the nature of charge carriers (polarons and bipolarons) and the optical response of a material in its neutral and doped (oxidized or reduced) states.
When a conjugated polymer or small molecule based on thieno[3,2-b]thiophene undergoes electrochemical doping, new absorption bands typically appear in the near-infrared (NIR) region of the spectrum, while the absorption corresponding to the π-π* transition of the neutral state is bleached. This behavior is characteristic of the formation of charge carriers and is a key property for applications in electrochromic devices, where a material changes color upon the application of a voltage.
For example, polymers incorporating the thieno[3,2-b]thiophene unit have been characterized by UV-Vis-NIR spectroscopy during cyclic voltammetry to monitor these spectral changes. researchgate.net Indacenodithieno[3,2-b]thiophene (IDTT)-based polymers have demonstrated significant potential for electrochromic applications, showing the ability to switch between colored and transparent states with high optical contrast. nih.gov Stable doping in these materials allows for fine-tuning of their color and enhances their charge storage capacity, making them suitable for hybrid electrochromic and energy storage devices. nih.gov
Structural Characterization of Thin Films
The performance of organic electronic devices is highly dependent on the solid-state morphology of the active material. The arrangement and packing of molecules in thin films dictate the efficiency of charge transport. X-ray scattering techniques are indispensable for probing this nanoscale and mesoscale order.
GIWAXS and XRD are the primary tools used to investigate the molecular packing, orientation, and crystallinity of this compound-based materials in thin films. These techniques provide detailed information about the lamellar stacking of polymer backbones and the π-π stacking of conjugated cores.
The orientation of conjugated molecules relative to the substrate is a critical factor for charge transport in devices. Two primary orientations are typically observed: "edge-on," where the π-π stacking direction is parallel to the substrate, and "face-on," where the π-π stacking direction is perpendicular to the substrate. For transistor applications, an edge-on orientation is generally preferred to facilitate in-plane charge transport, while for solar cells, a face-on orientation is often desired for efficient charge transport to the electrodes.
In GIWAXS patterns of thin films, the orientation is determined by the position of the diffraction peaks. The (h00) peaks, which correspond to the lamellar stacking distance between polymer backbones, and the (010) peak, which relates to the π-π stacking distance, provide this information. For two small molecules, DRCN3TT and DRCN5TT, which contain a thieno[3,2-b]thiophene central unit, GIWAXS analysis revealed a mix of edge-on and face-on orientations. nankai.edu.cn The presence of the (010) π-π stacking peaks in both the in-plane (qxy) and out-of-plane (qz) directions confirmed this mixed orientation. nankai.edu.cn
XRD and GIWAXS are also used to quantify the degree of crystallinity and to measure the characteristic packing distances in the material. The lamellar distance is determined by the length of the alkyl side chains (like the octyl group) that promote solubility and influence molecular organization. The π-π stacking distance is a direct measure of the electronic coupling between adjacent conjugated backbones; a shorter distance generally leads to better charge mobility.
For DRCN3TT and DRCN5TT, the lamellar stacking distances were found to be 18.5 Å and 19.0 Å, respectively. nankai.edu.cn The linear alkyl chains in some dithieno[3,2-b:2′,3′-d]thiophene derivatives have been shown to facilitate molecular packing, which enhances π-π interaction and charge transport. mdpi.com The structure of poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT), a model semicrystalline polymer, is known to form highly ordered lamellar structures, which contribute to its high charge carrier mobility.
| Compound | Lamellar Stacking Distance (Å) | π-π Stacking Distance (Å) | Molecular Orientation |
|---|---|---|---|
| DRCN3TT | 18.5 | Not specified | Mixed edge-on/face-on |
| DRCN5TT | 19.0 | Not specified | Mixed edge-on/face-on |
Atomic Force Microscopy (AFM) for Surface Topography and Microstructure
Research on materials incorporating the thieno[3,2-b]thiophene core reveals how molecular structure and processing conditions affect the film's surface. For instance, in a study of solution-processed dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, AFM was employed to characterize the surface morphologies. A DTT compound substituted with two octyl chains exhibited a distinct rod-like morphology with a relatively high root-mean-square (RMS) roughness of 30.4 nm. mdpi.com In contrast, derivatives with more extended thiophene (B33073) structures showed interconnected, terrace-like layered morphologies with significantly lower RMS roughness, measuring as low as 1.20 nm. mdpi.com
Similarly, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a polymer containing the thieno[3,2-b]thiophene unit, have utilized AFM to correlate microstructure with electrical properties. nist.gov These investigations showed that while X-ray scattering data was nearly identical on different substrates, AFM imaging revealed that the domain size of the crystalline regions was dependent on the substrate surface. nist.gov This highlights the importance of direct surface visualization with AFM. The morphology of such polymer films often presents as a folded lamellar structure of polymer chains. researchgate.net The size and interconnectivity of these crystalline domains are paramount for efficient charge transport.
| Compound/Material | Observed Morphology | Root-Mean-Square (RMS) Roughness | Reference |
|---|---|---|---|
| 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene | Rod-like | 30.4 nm | mdpi.com |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative with extended thiophene units and ethylhexyl chains | Interconnected terrace-like layers | 1.20 nm | mdpi.com |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | Crystalline domains with substrate-dependent size | Not specified | nist.gov |
| Poly(3-hexylthiophene-co-3-dodecylthiophene) (P3HT-co-P3DDT) | Folded lamellar structure | Not specified | researchgate.net |
Optical Spectroscopy for Electronic Transitions and Absorption Characteristics
Optical spectroscopy, particularly Ultraviolet-visible (UV-vis) spectroscopy, is a fundamental technique for characterizing the electronic properties of materials incorporating this compound. It provides insights into the electronic transitions, conjugation length, and the optical bandgap of these conjugated molecules and polymers.
The absorption spectrum of a conjugated material is dictated by its molecular structure. For thieno[3,2-b]thiophene derivatives, the position of the maximum absorption peak (λmax) and the onset of absorption are key parameters. These values are used to calculate the optical energy bandgap (Eg), which is a critical factor for applications in organic electronics. For example, a dye sensitizer featuring a this compound-2-yl moiety was reported to have a red-shifted absorption with a λmax at 553 nm and a high molar extinction coefficient (ε) of 2.05 x 104 M-1cm-1. uni-bayreuth.de
Studies on various derivatives highlight the influence of extending the π-conjugated system. Compared to a base dithieno[3,2-b:2′,3′-d]thiophene structure, adding more thiophene rings results in a significant red-shift of the maximum absorption peaks, indicating a smaller energy bandgap due to the extended conjugation. mdpi.com For instance, 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene has an optical bandgap of 3.75 eV, while a related compound with additional thiophene units has a lower bandgap of 2.73 eV. mdpi.com
The synthesis of a zinc porphyrazine (ZnTTPz) from 2,3-dicyano-5-octylthieno[3,2-b]thiophene also demonstrates these principles. The resulting macrocycle exhibits a red-shifted absorption in both solution and thin-film form, along with a reduced bandgap compared to analogues, which is attributed to the increased conjugation length. rsc.orgresearchgate.net
| Compound/Material | Solvent/State | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) (M-1cm-1) | Optical Bandgap (Eg) | Reference |
|---|---|---|---|---|---|
| Dye with this compound-2-yl moiety | Not specified | 553 nm | 2.05 x 104 | Not specified | uni-bayreuth.de |
| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)thieno[3,2-b]thiophene | THF | 408 nm | Not specified | 2.65 eV | nih.gov |
| 2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene | THF | 401 nm | Not specified | 2.80 eV | nih.gov |
| 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene | Chloroform | Not specified | Not specified | 3.75 eV | mdpi.com |
| Zinc this compound-fused porphyrazine (ZnTTPz) | Solution & Thin Film | Red-shifted absorption | Not specified | Reduced compared to analogues | rsc.org |
Applications and Performance in Organic Electronic Devices Utilizing 5 Octylthieno 3,2 B Thiophene Based Materials
Organic Field-Effect Transistors (OFETs)
OFETs fabricated with materials based on 5-Octylthieno[3,2-b]thiophene have demonstrated promising performance, showcasing the potential of this compound in next-generation electronics.
Evaluation of Charge Carrier Mobility and Transport Characteristics
The charge carrier mobility of materials incorporating this compound is a key determinant of their performance in OFETs. Research has shown that the rigid and planar structure of the thieno[3,2-b]thiophene (B52689) unit facilitates strong π-π stacking, which is crucial for efficient charge transport. mdpi.com
Derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT) featuring octylthiophene substituents have been synthesized and utilized as organic semiconductors in OFETs. mdpi.com These devices, fabricated in a top-contact, bottom-gate configuration, have exhibited p-channel activity with average charge carrier mobilities reaching as high as 0.10 cm²/Vs and current on/off ratios exceeding 10⁷ in ambient conditions. mdpi.com Notably, a DTT derivative with linear octyl substituents demonstrated the best device performance, which was attributed to the formation of large grains and continuous surface coverage in the semiconductor film. mdpi.com
Further studies on copolymers incorporating thieno[3,2-b]thiophene have also yielded high charge carrier mobilities. For instance, a copolymer of 3,6-bis(5-bromothiophen-2-yl)-N,N'-bis(2-octyl-1-dodecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole and 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene exhibited an impressive hole mobility of approximately 0.9 cm²/Vs. core.ac.uk Similarly, a copolymer comprising 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) and thieno[3,2-b]thiophene moieties, known as PDBT-co-TT, has shown high hole mobility of up to 0.94 cm² V⁻¹ s⁻¹ in organic thin-film transistors. qut.edu.au
The following table summarizes the charge carrier mobilities of various this compound-based materials in OFETs.
| Material | Device Configuration | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Top-contact, bottom-gate | 0.10 | > 10⁷ |
| DPP-thieno[3,2-b]thiophene copolymer (PDBT-co-TT) | Not specified | 0.94 | Not specified |
| DPPT-TT | Top-gate, bottom-contact | > 1 (hole and electron) | Not specified |
Impact of Molecular Design and Film Morphology on Transistor Performance
The molecular design of polymers and the resulting thin-film morphology are critical factors that influence the performance of OFETs. The inclusion of the thieno[3,2-b]thiophene unit extends the coplanarity of the polymer backbone and promotes a more delocalized highest occupied molecular orbital (HOMO) distribution, which is expected to enhance intermolecular charge-carrier hopping. core.ac.uk
The planarity of the diketopyrrolopyrrole (DPP) skeleton, when combined with thieno[3,2-b]thiophene, encourages π-π stacking in copolymers. core.ac.uk This strong intermolecular interaction leads to the formation of interconnected polymer networks with an ordered lamellar structure, creating highly efficient pathways for charge carrier transport. qut.edu.au The solid-state packing of these polymers has a profound influence on their charge-carrier mobility. core.ac.uk
For instance, in DTT derivatives, the presence of linear alkyl chains, such as octyl groups, facilitates molecular packing, leading to enhanced π-π interactions and improved charge transport. mdpi.com This results in higher device performance, characterized by larger grains and continuous surface morphologies in the thin films. mdpi.com The synthesis of a novel DPP-based monomer unit bearing the fused thieno[3,2-b]thiophene heterocycles has been a successful approach in creating copolymers with attractive properties for OFETs. core.ac.uk
Achieving p-Channel and Ambipolar Transport Regimes
Materials based on this compound have demonstrated the ability to operate in both p-channel and ambipolar transport regimes. Thin films of DTT derivatives with alkylated thiophene (B33073) or alkyl chain substituents have consistently exhibited p-channel activity in ambient conditions. mdpi.com
Furthermore, a copolymer based on diketopyrrolopyrrole and thieno[3,2-b]thiophene, known as DPPT-TT, has achieved high-performance ambipolar OFETs. nih.govresearchgate.net Through careful optimization of the device architecture, charge injection, and polymer processing, these OFETs have demonstrated balanced hole and electron field-effect mobilities both exceeding 1 cm²/Vs. nih.govresearchgate.net The fabrication of these ambipolar devices involved a top-gate, bottom-contact configuration with poly(methyl methacrylate) (PMMA) as the gate dielectric. researchgate.net The ambipolar behavior of DPPT-TT is influenced by factors such as the cleaning procedure and thermal annealing of the gold contacts. researchgate.net
Organic Photovoltaic (OPV) Cells and Polymer Solar Cells (PSCs)
In the realm of solar energy, this compound and its derivatives have emerged as crucial components in the active layers of OPVs and PSCs, contributing to improved power conversion efficiencies.
Function as Electron-Donating Building Blocks and π-Bridges in Donor-Acceptor (D-π-A) Copolymers
The fused heterocyclic ring of thieno[3,2-b]thiophene (TT) is an attractive electron-donating building block or π-bridge in D-π-A type conjugated polymers. nih.govresearchgate.net This is due to its excellent electron-donating ability and good planarity. researchgate.net Polymer donors that contain TT have been shown to exhibit well-organized crystal domains and high charge carrier mobility, making them suitable for the development of efficient OPVs. researchgate.net
The incorporation of an appropriate alkyl-substituted π-bridge onto the polymer backbone can lead to excellent solubility and high power conversion efficiencies (PCEs). nih.gov For example, a fullerene-based OPV incorporating a polymer with a 3-(2-Octyldodecyl)thieno[3,2-b]thiophene π-bridge achieved a PCE of 11%. nih.gov The thieno[3,2-b]thiophene unit in the polymer backbone enhances molecular crystallinity and hole mobility. nih.gov The choice of the π-bridge is a critical strategy for enhancing OPV performance. nih.gov In D-π-A copolymers, the HOMO is often delocalized on the entire backbone, while the LUMO is localized at the acceptor unit, facilitating efficient charge transfer. nih.gov
Strategies for Band Gap Tuning and Broad Absorption
The ability to tune the band gap of the active layer materials is essential for achieving broad absorption of the solar spectrum and, consequently, higher PCEs in OPVs and PSCs. The extension of the π-system in conjugated polymers by incorporating units like thieno[3,2-b]thiophene leads to a decreased band gap. manchester.ac.uk
In copolymers of 3-arylthieno[3,2-b]thiophenes, the electronic band gap can be varied between 1.91 and 2.33 eV by using different substituents. manchester.ac.uk For instance, polymers with electron-deficient groups like CN and COOH exhibit a bathochromic shift (a shift to longer wavelengths) in their π-π* transitions compared to polymers with electron-donating groups. manchester.ac.uk
The development of narrow-band-gap conjugated polymers is of considerable interest for OPV applications. core.ac.uk Diketopyrrolopyrrole (DPP)-based copolymers, which are electron-deficient, have been used to synthesize narrow band gap donor-acceptor materials. core.ac.uk The combination of a benzothiadiazole acceptor unit with an appropriate alkyl-substituted π-bridge has also proven to be a successful strategy. nih.gov Furthermore, a new wide band gap polymer, PIDTT-TT, was synthesized by copolymerizing indacenodithieno[3,2-b]thiophene (IDTT) with thieno[3,2-b]thiophene (TT), resulting in a polymer with an optical band gap of 2.14 eV.
The table below presents the optical band gaps of various copolymers incorporating this compound.
| Copolymer | Substituent/Comonomer | Optical Band Gap (eV) |
|---|---|---|
| P1 (3-arylthieno[3,2-b]thiophene) | CN | 2.27 |
| P2 (3-arylthieno[3,2-b]thiophene) | COOH | 2.30 |
| P3 (3-arylthieno[3,2-b]thiophene) | N(CH₃)₂ | 2.35 |
| PIDTT-TT | Indacenodithieno[3,2-b]thiophene (IDTT) | 2.14 |
Hole Transport Materials (HTMs) in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole transport material (HTM) plays a pivotal role in extracting holes from the perovskite layer and transporting them to the anode. Thieno[3,2-b]thiophene-based materials have been successfully developed as efficient HTMs. frontiersin.org
Novel π-extended conjugated materials incorporating thieno[3,2-b]thiophene (TT) and 4,4′-dimethoxytriphenylamine [TPA(OMe)2] have been synthesized and utilized as HTMs in a p-i-n architecture for PSCs. frontiersin.org These materials exhibit suitable optical, electrochemical, and thermal properties for this application. The performance of PSCs employing these HTMs has been noteworthy, with devices achieving an open-circuit voltage (Voc) as high as 1,050 mV, a short-circuit current (Jsc) of up to 16.9 mA/cm², and a power conversion efficiency (PCE) of 5.20%. frontiersin.orgresearchgate.net
The molecular structure of the HTM is crucial for its performance. For example, a better intramolecular charge transfer between the thieno[3,2-b]thiophene core and the triphenylamine moieties can lead to more efficient collection of photo-induced free charge carriers from the perovskite layer, minimizing recombination losses. frontiersin.org The rigid and planar structure of the thieno[3,2-b]thiophene framework facilitates both end-to-end π-conjugation and intermolecular S···S contacts, which are beneficial for charge transport.
| HTM Designation | Voc (mV) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| M1 | - | 12.4 | - | - | frontiersin.org |
| M2 | - | 4.53 | - | - | frontiersin.org |
| M3 | 1050 | 16.9 | 29.3 | 5.20 | frontiersin.orgresearchgate.net |
Electrochromic Devices and Materials
Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and mirrors. Polymers incorporating the indacenodithieno[3,2-b]thiophene (IDTT) structure have shown significant promise in this area. nih.govnih.gov
The electrochromic switching in these materials is based on the reversible electrochemical oxidation (p-type doping) and reduction of the conjugated polymer backbone. This process alters the electronic structure of the material, leading to a change in its absorption spectrum and, consequently, its color. IDTT-based donor-acceptor copolymers have been designed to switch between a colored, neutral state and a highly transmissive, oxidized state. nih.govnih.gov
For instance, copolymers of IDTT with different donor-acceptor-donor (DAD) units can achieve high optical contrast and excellent electrochemical redox stability. nih.govnih.gov Some of these polymers can switch between an achromatic black and a transparent state. The coloration efficiency is a key metric for electrochromic materials, representing the change in optical density per unit of charge injected or extracted. Thieno[3,2-b]thiophene-based copolymers have demonstrated considerable coloration efficiencies of around 200 cm²/C.
A particularly exciting development is the use of IDTT-based polymers in hybrid electrochromic and energy storage devices, often referred to as electrochromic supercapacitors. nih.govnih.govacs.org The stable doping of the IDTT structures not only enables color tuning but also significantly enhances the charge storage capacity of the electrochromic polymers. nih.govnih.gov
By carefully designing the polymer architecture, it is possible to achieve both high optical contrast and a high level of p-type doping, which maximizes the charge storage capacity. For example, the copolymer PIDTT-EBzE has demonstrated a high contrast of 69%, a doping level exceeding 100%, and a specific capacitance of 260 F/g. nih.govnih.gov These bifunctional materials have the potential for use in color-indicating and self-regulating smart energy systems. nih.govnih.gov
| Polymer | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) | Specific Capacitance (F/g) | Reference |
| PIDTT-TBT | - | - | - | - | nih.gov |
| PIDTT-TBzT | 72 | - | - | - | nih.govacs.org |
| PIDTT-EBE | - | - | - | - | nih.gov |
| PIDTT-EBzE | 69 | - | - | 260 | nih.govnih.gov |
| PTTBTPh0.35 | >35 | ≤1 | ~200 | - | |
| PTTBTTh0.30 | >35 | ≤1 | ~200 | - |
Other Advanced Applications
The unique electrochemical properties of thieno[3,2-b]thiophene derivatives also make them promising candidates for electrode materials in rechargeable batteries. Organic electrode materials offer advantages such as high theoretical capacity and structural diversity.
Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) has been designed and synthesized as an electrode material for sodium-ion batteries (SIBs). This material has demonstrated remarkably high electrochemical performance, including a large reversible capacity, high rate capability, and excellent stability. At a current density of 50 mA/g, it can deliver a large specific discharge capacity of 430 mAh/g. Furthermore, it retains a high reversible capacity of approximately 288 mAh/g after 4000 cycles at a high current density of 2.0 A/g.
In the context of lithium-ion batteries (LIBs), donor-acceptor (D-A) type polymers containing the thieno[3,2-b]thiophene unit have been investigated as anode materials. mdpi.com To overcome the inherently poor electronic conductivity of conjugated polymers, they are often composited with conductive materials like activated carbon. One such composite, PTPTD@AC, exhibited a high reversible specific capacity of 247.3 mAh/g after 300 cycles at 0.1 A/g and maintained a specific capacity of 146.6 mAh/g after 1000 cycles at 0.5 A/g. mdpi.com
| Electrode Material | Battery Type | Specific Capacity | Cycling Stability | Reference |
| Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) | Sodium-Ion | 430 mAh/g at 50 mA/g | 288 mAh/g after 4000 cycles at 2.0 A/g | |
| PTPTD@AC | Lithium-Ion | 247.3 mAh/g after 300 cycles at 0.1 A/g | 146.6 mAh/g after 1000 cycles at 0.5 A/g | mdpi.com |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| PC71BM | Phenyl-C71-butyric acid methyl ester |
| TPA(OMe)2 | 4,4′-dimethoxytriphenylamine |
| IDTT | Indacenodithieno[3,2-b]thiophene |
| PIDTT-TBT | Poly[indacenodithieno[3,2-b]thiophene-alt-4,7-bis(thiophen-2-yl)benzo[c] frontiersin.orgnih.govthiadiazole] |
| PIDTT-TBzT | Poly[indacenodithieno[3,2-b]thiophene-alt-4,7-bis(thiophen-2-yl)-2H-benzo[d] frontiersin.orgnih.govtriazole] |
| PIDTT-EBE | Poly[indacenodithieno[3,2-b]thiophene-alt-4,7-bis(2,3-dihydrothieno[3,4-b] nih.govnih.govdioxin-5-yl)benzo[c] frontiersin.orgnih.govthiadiazole] |
| PIDTT-EBzE | Poly[indacenodithieno[3,2-b]thiophene-2,8-diyl-alt-4,7-bis(2,3-dihydrothieno[3,4-b] nih.govnih.govdioxin-5-yl)-2-(2-hexyldecyl)-2H-benzo[d] frontiersin.orgnih.govtriazole-7,7′-diyl] |
| PTTBTPh0.35 | Copolymer of thieno[3,2-b]thiophene and benzothiadiazole with phenyl side chains |
| PTTBTTh0.30 | Copolymer of thieno[3,2-b]thiophene and benzothiadiazole with thiophene side chains |
| STTDC | Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate |
| PTPTD@AC | Composite of Poly[(thieno[3,2-b]thiophene-2-yl)-benzo [1,2-b:6,5-b′]dithiophene-4,5-dione] and Activated Carbon |
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Molecular Engineering of Thienothiophene Derivatives
A primary challenge in the molecular engineering of thienothiophene-based materials is achieving a delicate balance between charge transport, solubility, and stability. While the fused-ring structure is beneficial for electronic properties, it often leads to poor solubility, complicating solution-based processing techniques that are crucial for creating large-area and flexible devices. mdpi.com Strategies to enhance solubility, such as the introduction of flexible alkyl side chains, can sometimes disrupt the crystalline packing necessary for high charge carrier mobility.
Another significant hurdle is the fine-tuning of energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—to optimize performance in specific devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com This requires precise chemical modifications that can alter the electronic properties without compromising the material's stability.
Opportunities for advancement lie in the development of novel synthetic methodologies that allow for more precise control over the functionalization of the thienothiophene core. nih.gov This includes exploring diverse "donor-acceptor" architectures, which have proven effective in tuning the band gap of organic semiconductors. researchgate.net Furthermore, there is a growing interest in creating multifunctional materials by incorporating specific chemical moieties that impart additional functionalities, such as sensing capabilities or responsiveness to external stimuli. nih.gov
Prospects for Novel Device Architectures and Multifunctional Applications
The unique properties of thienothiophene derivatives are paving the way for their integration into a new generation of electronic devices beyond conventional transistors and solar cells. mdpi.comresearchgate.net There is significant potential for their use in developing sophisticated chemical and biological sensors. The electronic properties of these materials can be highly sensitive to the presence of specific analytes, enabling the creation of highly selective and sensitive detection platforms.
Furthermore, the inherent flexibility and lightweight nature of organic materials make thienothiophene derivatives ideal candidates for wearable electronics and flexible displays. nih.gov Research is also expanding into more niche applications such as thermoelectrics, where the ability to convert heat into electricity is explored, and in neuromorphic computing, which aims to mimic the structure and function of the human brain. The development of multifunctional materials, which can perform several tasks simultaneously (e.g., sensing and data processing), represents a particularly exciting frontier. nih.gov
Advanced Computational and Experimental Synergies in Materials Discovery
The synergy between computational modeling and experimental synthesis is poised to dramatically accelerate the discovery of new thienothiophene-based materials. nih.govnih.gov High-throughput computational screening, utilizing methods like Density Functional Theory (DFT), allows researchers to predict the electronic and optical properties of thousands of virtual compounds before committing to laboratory synthesis. researchgate.netchemcopilot.com This in-silico screening can identify promising candidates with desired characteristics, significantly narrowing the experimental search space and saving considerable time and resources. acs.org
Machine learning and artificial intelligence are also becoming powerful tools in this domain. nih.govnih.gov By training algorithms on existing experimental and computational data, it is possible to develop models that can predict the properties of new molecules with increasing accuracy. acs.org This data-driven approach can uncover complex structure-property relationships that may not be immediately obvious through human intuition alone.
The integration of automated synthesis and characterization platforms with these computational tools is creating a closed-loop system for materials discovery. nih.govcaltech.edu In this paradigm, computational models propose new materials, which are then automatically synthesized and tested. The experimental results are then fed back into the models to refine their predictive accuracy, creating a virtuous cycle of discovery and innovation. This powerful combination of computational and experimental techniques holds the key to unlocking the full potential of thienothiophene derivatives and accelerating the development of next-generation organic electronic devices.
Data Tables
Table 1: Properties of 5-Octylthieno[3,2-b]thiophene
| Property | Value |
|---|---|
| CAS Number | 1042737-17-6 |
| Chemical Formula | C14H20S2 |
| Molecular Weight | 252.44 g/mol |
Data sourced from Molbase
Table 2: Electronic Properties of a Donor-π-Acceptor Compound Featuring a Thieno[3,2-b]thiophene (B52689) Core
| Property | Wavelength/Energy |
|---|---|
| Absorption Maximum (λmax) | 411 nm |
| Emission Maximum | 520 nm |
| Stokes Shift | 109 nm |
| Optical Band Gap (Eoptic) | 2.52 eV |
| Fluorescence Quantum Yield (Solution) | 86% |
| Fluorescence Quantum Yield (Solid State) | 41% |
Data is for the compound DMB-TT-TPA, as reported in a study on thienothiophene-based OLEDs. beilstein-journals.org
Q & A
What are the common synthetic routes for introducing alkyl chains (e.g., octyl groups) onto the thieno[3,2-b]thiophene core?
Methodological Answer:
Alkyl chains like octyl groups are typically introduced via palladium-catalyzed cross-coupling reactions. For instance, direct C–H functionalization using Suzuki-Miyaura or Negishi couplings allows regioselective alkylation at specific positions (e.g., C-5). Pre-functionalized precursors, such as dibromothieno[3,2-b]thiophene (e.g., 3,6-dibromo derivatives), can undergo Stille coupling with alkylzinc reagents under catalytic conditions (Pd(PPh₃)₄, 80–100°C) to install alkyl groups . Oxidative annulation using FeCl₃ has also been reported for planarizing tetraaryl derivatives, though yields may vary .
How do researchers characterize the purity and structure of 5-Octylthieno[3,2-b]thiophene derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, aromatic protons in thieno[3,2-b]thiophene exhibit distinct splitting patterns depending on substitution sites .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity, with deviations >5 ppm indicating impurities .
- X-ray Crystallography : Resolves ambiguities in regioselectivity and packing modes, particularly for intermolecular S–S interactions .
What strategies enhance solubility and processability of thieno[3,2-b]thiophene derivatives without compromising electronic properties?
Advanced Answer:
- Side-Chain Engineering : Linear alkyl chains (e.g., octyl) improve solubility in nonpolar solvents (toluene, chloroform) while maintaining planarity for π-conjugation. Longer chains reduce crystallinity but may lower charge mobility .
- Co-polymerization : Incorporating solubilizing groups into donor-acceptor copolymers balances processability and charge transport. For example, alkylated thieno[3,2-b]thiophene units in DNTT derivatives achieve mobilities >5 cm²/V·s in OFETs .
How can site-selective functionalization of thieno[3,2-b]thiophene be achieved?
Advanced Answer:
Site selectivity is controlled by:
- Electronic Effects : Electron-withdrawing groups (EWGs) direct arylation/alkylation to electron-deficient positions (e.g., C-5). Pd-catalyzed reactions with aryl bromides show predictable regioselectivity (C-3 → C-5 → C-6 sequence) .
- Steric Hindrance : Bulky substituents at C-2 block adjacent positions, enabling sequential functionalization .
What analytical techniques resolve contradictory data in electronic properties of alkylated derivatives?
Advanced Answer:
- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels; discrepancies arise from solvent effects or reference electrode calibration. Internal standards (e.g., ferrocene/ferrocenium) improve reproducibility .
- UV-Vis Spectroscopy : Correlates absorption edges with bandgap. Batch-to-batch variations in λₘₐₓ may indicate impurities or aggregation .
- OFET Characterization : Mobility variations (>20%) require statistical analysis across multiple devices to distinguish material flaws from fabrication artifacts .
What are key considerations for synthesizing this compound with high regioselectivity?
Basic Answer:
- Catalyst Selection : Pd(OAc)₂ with XPhos ligands enhances selectivity for mono-alkylation .
- Reaction Solvent : Polar aprotic solvents (DMF, THF) favor coupling kinetics over side reactions .
- Temperature Control : Lower temperatures (60–80°C) reduce debromination in dibromo precursors .
How do intermolecular S–S interactions influence charge transport in thieno[3,2-b]thiophene semiconductors?
Advanced Answer:
S–S contacts between adjacent molecules facilitate short contacts (3.4–3.6 Å), enhancing π-orbital overlap and hole mobility. However, excessive alkyl chain length disrupts these interactions, as seen in mobility drops from 10 cm²/V·s (C₆ chains) to 2 cm²/V·s (C₁₂ chains) .
What protocols validate electrochemical stability of alkylated derivatives?
Basic Answer:
- Repeated CV Scans : ≥50 cycles in anhydrous CH₂Cl₂ with 0.1 M TBAPF₆ as electrolyte. Stable redox potentials indicate resistance to oxidative degradation .
- Accelerated Aging Tests : Exposure to air/light for 72 hours, followed by OFET performance checks .
What computational methods predict optoelectronic properties of substituted derivatives?
Advanced Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier orbital energies and bandgaps. Discrepancies >0.3 eV vs. experimental data suggest inadequate functional choice .
- Time-Dependent DFT (TD-DFT) : Models UV-Vis transitions; CAM-B3LYP improves accuracy for charge-transfer states .
How are discrepancies between theoretical and experimental electronic behavior addressed?
Advanced Answer:
- Synthesis Validation : Recheck purity via HPLC or recrystallization. Impurities (e.g., residual catalysts) skew CV/UV-Vis results .
- Conformational Analysis : Molecular dynamics simulations assess packing defects in thin films, which alter OFET mobility .
- Benchmarking : Compare results with structurally similar derivatives (e.g., dinaphtho-thienothiophenes) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
